1,2,10-Decanetriol

Descripción general

Descripción

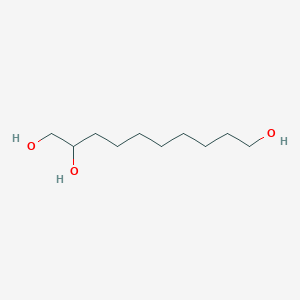

1,2,10-Decanetriol is a hydrophobic alcohol with the molecular formula C₁₀H₂₂O₃. It is characterized by the presence of three hydroxyl groups located at the first, second, and tenth carbon atoms of a decane chain. This compound is utilized in various industrial and research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

1,2,10-Decanetriol has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of linear polymers and as a component of viscosity control agents.

Biology: The compound has been proposed as an analog for cholesterol in membrane protein studies.

Medicine: It has been found effective in treating muscle spasms and intracameral hemorrhaging after eye surgery.

Métodos De Preparación

1,2,10-Decanetriol can be synthesized through several methods. One common synthetic route involves the transesterification reaction of 1,2-dichloroethane with methanol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve similar processes but on a larger scale, often incorporating additional purification steps to meet commercial standards .

Análisis De Reacciones Químicas

1,2,10-Decanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alkanes or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction and conditions employed .

Mecanismo De Acción

The mechanism of action of 1,2,10-Decanetriol involves its interaction with specific molecular targets and pathways. For instance, as an analog for cholesterol, it can integrate into lipid bilayers and affect membrane fluidity and protein function. In medical applications, it may exert its effects by modulating cellular signaling pathways and reducing inflammation .

Comparación Con Compuestos Similares

1,2,10-Decanetriol can be compared with other similar compounds, such as:

1,10-Decanediol: This compound has two hydroxyl groups at the first and tenth carbon atoms.

1,2-Decanediol: This compound has two hydroxyl groups at the first and second carbon atoms.

The uniqueness of this compound lies in its three hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications .

Actividad Biológica

1,2,10-Decanetriol is a triol compound with the molecular formula and a CAS number of 91717-85-0. This compound is notable for its diverse biological activities, which include antimicrobial properties, potential applications in drug delivery systems, and roles in various biochemical pathways. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its three hydroxyl groups located at the 1st, 2nd, and 10th carbon positions. The structure contributes to its hydrophilicity and ability to form hydrogen bonds, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes due to the triol's hydrophobic nature.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms .

Drug Delivery Applications

This compound has been investigated for its potential in drug delivery systems. Its low viscosity and hydrophobic characteristics make it suitable for formulating controlled-release systems. For example, when used in combination with 5-fluorouracil (5-FU), a common chemotherapeutic agent, it enhances the drug's stability and release profile.

- Case Study : A formulation using alginate beads containing 5-FU and this compound showed improved encapsulation efficiency (up to 40%) and sustained release over a period of six days. This study demonstrated a significant tumor inhibition rate compared to free drug formulations .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound can effectively inhibit tumor cell lines in vitro, it also exhibits a dose-dependent cytotoxic effect on normal cells. This dual activity necessitates careful consideration in therapeutic applications.

- Research Findings : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound displayed IC50 values ranging from 20 µM to 50 µM. However, at higher concentrations (>100 µM), cytotoxicity was observed in non-cancerous cell lines as well .

Structure-Activity Relationship

The biological activity of this compound can be partially attributed to its structural features. The presence of multiple hydroxyl groups enhances its interaction with biological membranes and proteins. Research into structure-activity relationships indicates that modifications to the hydroxyl groups can significantly alter its activity profile.

Propiedades

IUPAC Name |

decane-1,2,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINSRUDDXGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371017 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91717-85-0 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.